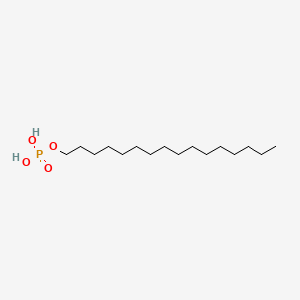
Hexadecyl dihydrogen phosphate
Cat. No. B1199986
Key on ui cas rn:
3539-43-3
M. Wt: 322.42 g/mol
InChI Key: ZUVCYFMOHFTGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05196186
Procedure details


50 g of monocetylphosphoric acid and 100 g of ethanol were put into a 500 ml reaction vessel. Further, a solution of 6.29 g of 96% sodium hydroxide (purity was taken into consideration by calculating it from the degree of neutralization determined by titration) dissolved in 200 g of ion-exchanged water was added thereto. After the temperature was elevated to 80° C., it was confirmed that they were clearly dissolved. The solution was continuously stirred for 30 minutes. A solution of 22.3 g of zinc sulfate heptahydrate dissolved in 100 g of ion-exchanged water was added dropwise thereto to carry out a salt exchange reaction. After the completion of the addition, the mixture was stirred for 2 hours. The pH of the reaction mixture was 1.35 at the end of the reaction. The mixture was cooled and the product was collected by filtration, washed with water and dried, to obtain 51.4 g of the particles of zinc monocetylphosphate (zinc/sodium/phosphorus=0.88/0.49/2.00).




[Compound]
Name
ion-exchanged
Quantity
100 g
Type
solvent
Reaction Step Three


[Compound]
Name
ion-exchanged
Quantity
200 g
Type
solvent
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:17][P:18](=[O:21])([OH:20])[OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C(O)C.[OH-].[Na+].O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Zn+2:39]>O>[CH2:1]([O:17][P:18]([O-:21])([O-:20])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Zn+2:39] |f:2.3,4.5.6.7.8.9.10.11.12,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)OP(O)(O)=O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.29 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
22.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Zn+2]
|
[Compound]
|
Name
|
ion-exchanged
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
ion-exchanged
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was continuously stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was elevated to 80° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
were clearly dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a salt exchange reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at the end of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)OP(=O)([O-])[O-].[Zn+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
